molecular formula C11H27AsN2O4 B14394260 Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite CAS No. 89865-06-5

Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite

Cat. No.: B14394260
CAS No.: 89865-06-5
M. Wt: 326.26 g/mol
InChI Key: VLXSXSOPDIFYMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite is a complex organic compound that features both amine and arsenic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite typically involves the reaction of ethylene oxide with methylamine under controlled conditions. The reaction is carried out at a temperature range of 100°C to 170°C and a pressure range of 0.588 MPa to 9.806 MPa. The product is then purified through distillation and rectification processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence various biochemical pathways. Its unique structure allows it to participate in hydrogen bonding and other intermolecular interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl)methylamine: A related compound with similar amine functionalities.

    Triethanolamine: Another compound with multiple hydroxyl and amine groups.

Uniqueness

The combination of hydroxyl, amine, and arsenic functionalities makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

89865-06-5

Molecular Formula

C11H27AsN2O4

Molecular Weight

326.26 g/mol

IUPAC Name

2-[2-[2-[2-hydroxyethyl(methyl)amino]ethoxy-methylarsanyl]oxyethyl-methylamino]ethanol

InChI

InChI=1S/C11H27AsN2O4/c1-12(17-10-6-13(2)4-8-15)18-11-7-14(3)5-9-16/h15-16H,4-11H2,1-3H3

InChI Key

VLXSXSOPDIFYMM-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CCO[As](C)OCCN(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.